molecular formula C13H9IO2 B2565872 2-(4-Iodophenoxy)benzaldehyde CAS No. 262444-19-9

2-(4-Iodophenoxy)benzaldehyde

Cat. No. B2565872
CAS RN: 262444-19-9
M. Wt: 324.117
InChI Key: YBOMYWFVQPMAAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzaldehyde derivatives can be inferred from the provided papers. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Similarly, the synthesis of 4-benzyloxyl-2-hydroxyl benzaldehyde from resorcinol through a three-step reaction including benzyl protection, Vilsmeier reaction, and selective deprotection is reported . These methods could potentially be adapted for the synthesis of 2-(4-Iodophenoxy)benzaldehyde by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as demonstrated in the synthesis and characterization of azo-benzoic acids and their precursors . Density functional theory (DFT) methods can also be employed to optimize molecular structures and geometries, as shown in the study of palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives in various chemical reactions is well-documented. For example, the base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes is used to synthesize 4-hydroxybiphenyl-2-carboxylates . The photochemical and acid-catalyzed rearrangements of benzaldehyde derivatives lead to various products depending on the reaction conditions . These studies provide insights into the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be quite diverse. For instance, 2,5-dimethoxybenzene-1,4-dicarboaldehyde is reported to form highly efficient and pure emitting crystals, acting as a good optical waveguide . The properties of this compound would likely be influenced by the iodine substituent and the phenoxy group, affecting its solubility, melting point, and potential for use in optical applications.

Scientific Research Applications

Catalytic Reactions and Synthetic Applications

  • NHC-Catalyzed Reactions : The research by Li, Zhang, and Li (2020) focuses on the mechanisms and stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed reactions involving benzaldehyde derivatives, applicable to 2-(4-Iodophenoxy)benzaldehyde. They used density functional theory calculations to study various pathways, revealing insights into the preferred mechanisms and key steps in these catalytic reactions, which can guide the design of new NHC-catalyzed reactions in the future (Li, Zhang, & Li, 2020).

  • Solid Phase Organic Synthesis : Swayze's (1997) work on benzaldehyde derivatives like 4-hydroxybenzaldehyde for use as linkers in solid phase organic synthesis has implications for this compound. They demonstrated that these compounds could be converted into various secondary amide derivatives, showcasing their utility in synthesizing complex organic molecules (Swayze, 1997).

  • Asymmetric C–C-Bond Formation : Kühl et al. (2007) explored the use of benzaldehyde lyase for asymmetric synthesis involving benzaldehyde derivatives. This enzyme catalyzes C−C bond formation, leading to products with high enantioselectivity. Their findings can be extended to this compound, underscoring its potential in chiral synthesis (Kühl et al., 2007).

Analytical and Diagnostic Applications

  • Chemosensors for pH Detection : Dhawa et al. (2020) investigated compounds derived from benzaldehyde, similar to this compound, as fluorescent chemosensors for pH. These compounds showed significant changes in fluorescence intensity with pH variations, suggesting their potential use in pH-sensitive applications, including diagnostics (Dhawa et al., 2020).

Environmental and Biochemical Applications

  • Biodegradation Studies : He, Davis, and Spain (1998) explored the biodegradation of compounds like benzaldehyde, which is structurally similar to this compound. They focused on the enzymes involved in the biodegradation process, providing insights into the environmental breakdown of such compounds (He, Davis, & Spain, 1998).

  • Antibacterial Activity : Ramos‐Nino et al. (1998) conducted a study on benzaldehydes, exploring their antibacterial activity. Their research on quantitative structure-activity relationships of benzaldehydes against various bacteria can be relevant for understanding the antibacterial potential of this compound (Ramos‐Nino et al., 1998).

Safety and Hazards

2-(4-Iodophenoxy)benzaldehyde is classified under GHS07 for safety . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-iodophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOMYWFVQPMAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-iodophenol (25.0 g), 2-fluorobenzaldehyde (14.14 g), potassium carbonate (31.5 g) and dimethylformamide (500 ml) was heated at 120° C. under nitrogen with stirring for 15 hours. The mixture was cooled to ambient temperature and filtered. Water (500 ml) was added to the filtrate and the mixture was extracted with ethyl acetate to give a solid which was triturated with hot hexane (500 ml). The supernatant liquid was decanted from a residual gum and cooled. The solid which precipitated was collected by filtration to give 2-(4-iodophenoxy) benzaldehyde, m.p. 84.5-86° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.14 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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